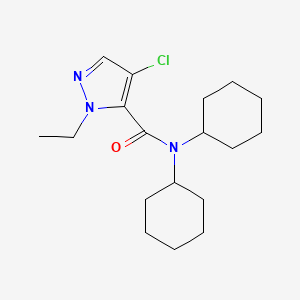

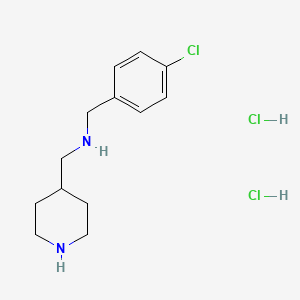

![molecular formula C21H22ClNO6 B4631461 dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate](/img/structure/B4631461.png)

dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate

Descripción general

Descripción

The compound is part of a broader class of chemicals synthesized for various applications in materials science, pharmaceuticals, and organic chemistry. These compounds are of interest due to their unique chemical and physical properties, which can be tailored through the manipulation of their molecular structure.

Synthesis Analysis

The synthesis of related dimethyl isophthalate derivatives involves multiple steps, including esterification, Claisen rearrangement, and reactions with different nucleophilic agents. A study by Pen (2014) investigated the synthesis conditions of a similar compound, achieving a yield of 60% through an SN1 process (Pen, 2014).

Molecular Structure Analysis

Molecular structure analyses of these compounds reveal complex interactions such as hydrogen bonding and intermolecular forces that stabilize their structure. Ajibade and Andrew (2021) reported on the asymmetric units and crystal systems of related molecules, demonstrating the importance of these interactions in determining molecular conformation (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving dimethyl isophthalate derivatives can lead to the formation of novel compounds with diverse properties. Ağirtaş, Karatas, and Özdemir (2015) synthesized novel metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents, showcasing the compound's versatility in forming complex structures with potential antioxidant and antibacterial activities (Ağirtaş et al., 2015).

Physical Properties Analysis

The physical properties of dimethyl isophthalate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application. Hauptvogel, Seichter, and Weber (2018) described the crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate, highlighting the influence of substitutions on the compound's supramolecular aggregation and interaction patterns (Hauptvogel et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the potential applications of dimethyl isophthalate derivatives. Studies on their reactivity and interactions, such as those by Matsui et al. (1986), provide insights into the synthesis of compounds with specific desired properties, including isomer enrichment and reaction kinetics (Matsui et al., 1986).

Aplicaciones Científicas De Investigación

Synthesis and Polymer Research

Dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate has been investigated for its applications in the synthesis of novel polymers. Mallakpour and Kolahdoozan (2007) explored the preparation of wholly aromatic polyesters containing a chiral pendant group using a novel diacid monomer that includes phthalimide and flexible chiral groups, showcasing the polymer's good thermal stability and excellent solubility in certain solvents European Polymer Journal.

Organic Chemistry and Catalysis

In organic chemistry and catalysis, the compound serves as a building block for amino-substituted tetralactam macrocycles. Wiedemann et al. (2009) demonstrated its use in gold(I) chemistry to form model complexes, indicating its potential in the development of macrocyclic gold compounds Zeitschrift für anorganische und allgemeine Chemie.

Pharmaceutical Applications

The compound's derivatives have shown promise in pharmaceutical applications. For instance, Isoda and Yamaguchi (1980) synthesized isomers of 4-aminomethyl-1,2-cyclohexanedicarboxylic acid from dimethyl 4-cyanophthalate, highlighting the potential for developing new pharmaceuticals Chemical & Pharmaceutical Bulletin.

Material Science and Engineering

In material science and engineering, the applications extend to the development of organosoluble and optically active aromatic polyesters. Mallakpour and Seyedjamali (2008) explored the synthesis of novel polyesters containing phthalimide group and chiral groups, showing the materials' thermal stability and optical activity Amino Acids.

Environmental Science

In environmental science, the compound's derivatives have been studied for their potential as endocrine disruptors. Casajuana and Lacorte (2004) developed a methodology to determine the presence of phthalate esters and bisphenol A in commercial whole milk, highlighting the importance of monitoring these compounds due to their potential health impacts Journal of Agricultural and Food Chemistry.

Propiedades

IUPAC Name |

dimethyl 5-[4-(4-chloro-2-methylphenoxy)butanoylamino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO6/c1-13-9-16(22)6-7-18(13)29-8-4-5-19(24)23-17-11-14(20(25)27-2)10-15(12-17)21(26)28-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDNCDMZHWXNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzene-1,3-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

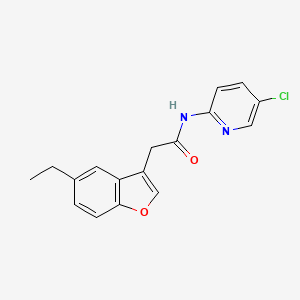

![N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4631378.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4631393.png)

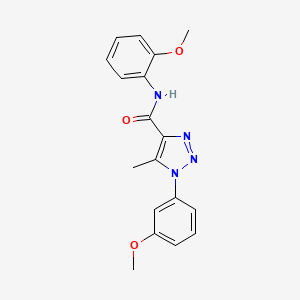

![N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4631399.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate](/img/structure/B4631420.png)

![2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4631434.png)

![6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4631441.png)

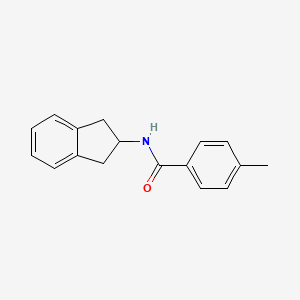

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate](/img/structure/B4631453.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)